molecular formula C23H20FN3O2S B2790536 N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 920165-42-0

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2790536
CAS No.: 920165-42-0
M. Wt: 421.49
InChI Key: HUFWYQYDGFJBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic small molecule designed for research purposes, featuring a benzothiazole core and an acetamide linker. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds studied for their anticancer, antibacterial, antifungal, and anthelmintic properties . Its structural similarity to the lateral chain of natural benzylpenicillin makes it a point of interest in the design of novel bioactive molecules . This particular compound is functionalized with key substituents, including a 4-ethoxy group on the benzothiazole ring, a 4-fluorophenyl moiety, and a pyridin-3-ylmethyl group on the acetamide nitrogen. The incorporation of a fluorine atom is a common strategy in drug discovery to modulate a compound's metabolic stability, lipophilicity, and bioavailability. The acetamide functional group is also of significant interest due to its excellent coordination abilities, suggesting potential for use in the development of ligands for various biological targets . As a screening compound, it may be of value in hit-to-lead optimization campaigns, enzyme inhibition assays, and cellular mechanism of action studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-2-29-19-6-3-7-20-22(19)26-23(30-20)27(15-17-5-4-12-25-14-17)21(28)13-16-8-10-18(24)11-9-16/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFWYQYDGFJBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of an ortho-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the ethoxy group: This step involves the ethylation of the benzo[d]thiazole ring using an ethylating agent such as ethyl iodide.

    Formation of the acetamide linkage: This can be done by reacting the ethoxybenzo[d]thiazole derivative with an appropriate acyl chloride or anhydride in the presence of a base.

    Introduction of the fluorophenyl and pyridin-3-ylmethyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a corresponding amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole Acetamide Derivatives

Benzothiazole derivatives are widely studied due to their diverse bioactivity. Key comparisons include:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the 4-ethoxy substituent in the target compound. Such substitutions are critical for optimizing blood-brain barrier penetration in CNS-targeted therapies.
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) (): The methylpiperazine group improves water solubility, contrasting with the hydrophobic 4-fluorophenyl group in the target compound. BZ-IV demonstrated anticancer activity via kinase inhibition, suggesting that the target compound’s pyridine moiety could similarly modulate enzyme interactions.

Synthesis : These compounds are typically synthesized via coupling reactions using carbodiimides (e.g., EDC/HOBt) or nucleophilic substitution, as seen in BZ-IV’s synthesis .

Pyridine-Containing Acetamides

Pyridine rings enhance binding to hydrophobic pockets in proteins. Notable analogs include:

  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) (): These compounds exhibit binding affinities < −22 kcal/mol to SARS-CoV-2 main protease via interactions with HIS163 and ASN142. The target compound’s pyridin-3-ylmethyl group may occupy similar pockets, though its benzothiazole core could sterically hinder binding.

Activity: Pyridine derivatives often show superior antiviral potency compared to non-aromatic analogs, highlighting the importance of aromatic stacking in drug design .

Fluorophenyl-Substituted Acetamides

The 4-fluorophenyl group is a common pharmacophore for enhancing bioavailability:

  • (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA) (): Fluorophenyl improves optical properties and polymer stability, suggesting the target compound’s fluorophenyl group may similarly influence crystallinity or solubility.

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Synthesis Method References
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide 4-ethoxy-benzothiazole, 4-fluorophenyl, pyridine Under investigation Coupling reaction (hypothesized)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide CF₃-benzothiazole, phenyl Pesticidal lead Carbodiimide-mediated coupling
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Cyano-phenyl, methylpyridine SARS-CoV-2 Mpro inhibitor Solution-phase synthesis
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Methylpiperazine Anticancer (kinase inhibition) Nucleophilic substitution
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-dihydroimidazo-thiazolyl]pyridyl}acetamide Dual fluorophenyl, imidazothiazole Crystallography model Multi-step condensation

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound with significant biological activity. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20FN3O2S. The presence of the benzothiazole moiety is crucial for its biological activity, as it contributes to the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. It has been shown to activate procaspase-3, leading to apoptosis in cancer cells. The mechanism involves the conversion of procaspase-3 into its active form, caspase-3, which is a key player in the apoptotic pathway. This activation can be influenced by structural modifications within the compound.

Structure-Activity Relationships (SAR)

Research indicates that specific structural features of benzothiazole derivatives significantly influence their biological efficacy. For instance:

  • Benzothiazole Core : Essential for binding to biological targets.
  • Pyridine Substituent : Enhances interaction with receptors or enzymes.
  • Fluorophenyl Group : Modifies lipophilicity and potentially improves cellular uptake.

Anticancer Activity

A study evaluating various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent anticancer activities against several cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer) cells. The following table summarizes the anticancer activity of selected compounds:

CompoundCaspase Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

The data indicates that compounds 8j and 8k closely mimic the activity of PAC-1, a known procaspase activator .

Antibacterial and Antifungal Activity

Benzothiazole derivatives have also been reported to exhibit antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • In Vitro Studies on U937 Cells : Research showed that this compound induces apoptosis through caspase activation. The study highlighted that modifications in the benzothiazole structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .
  • Antimicrobial Testing : Various derivatives were tested against common pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria. The structural diversity among these compounds contributed to varied levels of efficacy .

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide?

The synthesis involves a multi-step protocol:

  • Step 1: Prepare the benzothiazole core via cyclization of 2-aminothiophenol derivatives with ethyl chloroacetate under basic conditions.
  • Step 2: Introduce the pyridinylmethyl group via N-alkylation using 3-(bromomethyl)pyridine in DMF at 60–80°C.
  • Step 3: Couple the intermediate with 2-(4-fluorophenyl)acetic acid using HATU/DIPEA as coupling agents.
    Key solvents include DMF or dichloromethane, with reaction progress monitored by TLC. Purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • 1H/13C NMR: Assign proton environments (e.g., ethoxy CH₃ at δ 1.3 ppm, pyridinyl aromatic protons at δ 8.1–8.5 ppm) and carbon backbone.
  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
  • Mass Spectrometry (ESI+): Verify molecular ion [M+H]⁺ at m/z 463.2.
  • HPLC: Ensure purity ≥95% using a C18 column (acetonitrile/water, 70:30) .

Advanced Research Questions

Q. How can researchers resolve low yields during the final amidation step?

Methodology:

  • Parameter Optimization: Use Design of Experiments (DoE) to test temperature (50–90°C), coupling agents (EDCI vs. HATU), and reaction time (6–24h).
  • Catalytic Additives: Include DMAP (5 mol%) to enhance reactivity.
  • Purification: Employ preparative HPLC for challenging byproducts.

Table 1: Optimization Results for Amidation Step

ParameterTested RangeOptimal ValueYield Improvement
Temperature (°C)50–908025% → 40%
Coupling AgentEDCI, HATUHATU30% → 45%
Reaction Time (h)6–241835% → 50%

Q. How can computational methods validate target binding interactions?

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., kinase domains). Prioritize poses with hydrogen bonds to pyridinyl N and fluorophenyl F.
  • Molecular Dynamics (MD): Simulate binding stability (100 ns) in GROMACS. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).
  • Validation: Correlate docking scores (ΔG ≤ -8 kcal/mol) with in vitro IC50 values .

Q. How to address discrepancies in crystallographic data refinement?

  • Software: Use SHELXL for refinement. Commands: TWIN for twinning, RIGU for ethoxy group restraints.
  • Validation Metrics: Achieve R1 < 0.05 and wR2 < 0.15. Check for electron density outliers using Coot.
  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Formulation: Use 10% DMSO in PBS or PEG 400 as co-solvents.
  • Prodrug Design: Introduce phosphate esters at the ethoxy group.
  • Nanoparticle Encapsulation: Use PLGA (50:50) with 80% encapsulation efficiency. Assess via dynamic light scattering (DLS) .

Q. How to analyze conflicting bioactivity data across assay platforms?

  • Orthogonal Assays: Compare SPR (binding affinity) with cell-based assays (e.g., luciferase reporter).
  • Solubility Correction: Pre-dissolve in DMSO (final concentration ≤0.1%) and validate via equilibrium solubility assays.
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.